![molecular formula C21H25ClN2O5 B4620144 cyclooctyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4620144.png)
cyclooctyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of complex molecules similar to the one often involves multi-step chemical processes. For example, Volkov et al. (2007) described the synthesis of 4-nitro derivatives and their molecular structures studied by X-ray structural analysis, involving nitration of N-alkyl-9-phenyl-2,3-dihydro-1H-indeno-[2,1-c]pyridines with sodium nitrite in acetic acid (Volkov et al., 2007). Such processes might be relevant to synthesizing the compound .
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their chemical behavior. Moustafa and Girgis (2007) detailed the crystal structure determination of related compounds, revealing insights into molecular configurations and bond lengths (Moustafa & Girgis, 2007). These findings can provide a foundational understanding of the structural aspects of complex molecules.
Chemical Reactions and Properties
Chemical reactions involving similar complex molecules can yield a variety of products. For instance, Almirante et al. (1986) explored the cycloaddition reactions of 4-nitrophenylazide to enamines, resulting in a mixture of products with different structures (Almirante et al., 1986). These reactions highlight the diverse chemical properties and reactivity of such compounds.
Physical Properties Analysis
The physical properties, such as conformation and hydrogen bonding, play a significant role in the compound's behavior. Linden et al. (2004) described the conformation of a related compound, emphasizing the importance of molecular orientation and intermolecular interactions (Linden et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for understanding a compound's applications and behavior in reactions. Rodinovskaya et al. (2002) synthesized 2-acylamino-5-amino-4-aryl-3-cyanothiophenes, demonstrating the recyclization stage and formation of diaminothiophenes (Rodinovskaya et al., 2002). Such studies offer insights into the chemical properties and potential transformations of complex molecules.
Scientific Research Applications
Antioxidant Activities
Cycloalkyl esters of 4-aryl- and 4-cinnamyl-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylic acids, related to the compound of interest, were synthesized to study their antioxidant activities. These activities were particularly pronounced for the 4-(2-nitrophenyl) derivatives, indicating the potential of similar compounds in antioxidant applications (Bisenieks et al., 1982).
Molecular Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding of anticonvulsant enaminones, including derivatives similar to the compound , were studied. These compounds showed specific conformational characteristics and intermolecular hydrogen bonding, suggesting their significance in pharmaceutical applications (Kubicki et al., 2000).
Catalysis and Chemical Reactions
Research into catalysis and chemical reactions involving similar compounds has shown efficient synthetic pathways and reactions. For example, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine catalyzed stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins, indicating potential application in organic synthesis and medicinal chemistry (Singh et al., 2013).
Cytotoxicity Studies
Thieno[2,3-b]Pyridine derivatives, which share a core structural similarity with the compound , were synthesized and evaluated for their cytotoxicity towards sensitive and multidrug-resistant leukemia cells. This research highlights the potential application of such compounds in developing new anticancer agents (Al-Trawneh et al., 2021).
Luminescent Properties
Cyclometalated platinum complexes, while not directly related, illustrate the broader context of research into compounds with specific electronic or optical properties. These complexes were found to have luminescent quantum yields approaching 100%, indicating the potential application in materials science and optoelectronics (Turner et al., 2013).
properties
IUPAC Name |
cyclooctyl 4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5/c1-13-20(21(26)29-15-7-5-3-2-4-6-8-15)16(12-19(25)23-13)14-9-10-17(22)18(11-14)24(27)28/h9-11,15-16H,2-8,12H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQUCZJKQCBCSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC3CCCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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